molecular formula C12H11N3O4 B5810295 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide

Cat. No.: B5810295
M. Wt: 261.23 g/mol
InChI Key: ZCMRKSWARKIBIK-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide typically involves the reaction of 3-methyl-2-nitrobenzoic acid with 5-methyl-1,2-oxazole-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-aminobenzamide.

    Reduction: Corresponding oxides.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide
  • 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-aminobenzamide

Uniqueness

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro group and the oxazole ring makes it a versatile compound for various applications, distinguishing it from other similar benzamides.

Properties

IUPAC Name

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-7-4-3-5-9(11(7)15(17)18)12(16)13-10-6-8(2)19-14-10/h3-6H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMRKSWARKIBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=NOC(=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203089
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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